4-(Diphenylamino)benzonitrile

概要

説明

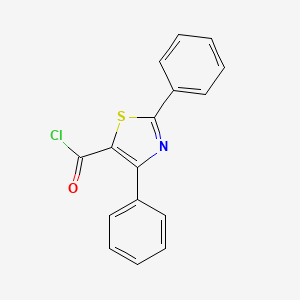

4-(Diphenylamino)benzonitrile is a chemical compound with the molecular formula C19H14N2 and a molecular weight of 270.33 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-(Diphenylamino)benzonitrile involves two stages . In the first stage, diphenylamine reacts with [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride and isopropylmagnesium chloride lithium chloride in 2-methyltetrahydrofuran and toluene at 20°C for approximately 0.166667 hours under an inert atmosphere . In the second stage, 4-Cyanochlorobenzene is added to the mixture in 2-methyltetrahydrofuran and toluene at 100°C for 8 hours under an inert atmosphere .Molecular Structure Analysis

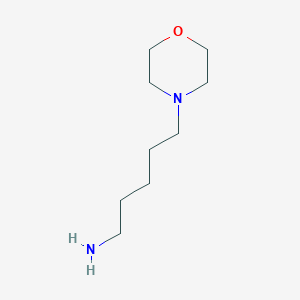

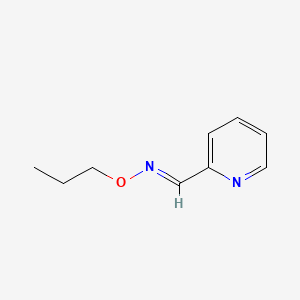

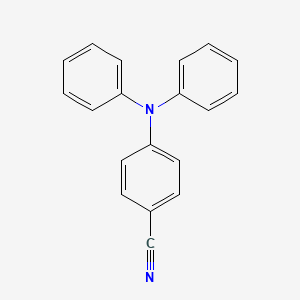

The molecular structure of 4-(Diphenylamino)benzonitrile consists of a benzonitrile group attached to a diphenylamino group . The structure can be represented by the linear formula C19H14N2 .Chemical Reactions Analysis

The chemical reactions involving 4-(Diphenylamino)benzonitrile are complex and involve multiple stages . The reaction conditions include the use of various catalysts and solvents, and the reactions occur under specific temperature and atmospheric conditions .Physical And Chemical Properties Analysis

4-(Diphenylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 270.33 .科学的研究の応用

Optoelectronic Applications

4-(Diphenylamino)benzonitrile: derivatives have been studied for their optoelectronic properties. The functional groups in these compounds can affect the energy levels of materials, which influences the color of light emitted. This makes them interesting for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Albumin Binding Properties

Some derivatives of 4-(Diphenylamino)benzonitrile have been synthesized to investigate their albumin binding properties. This application is particularly relevant in the development of fluorescent probes for biological imaging .

Safety and Hazards

The safety information for 4-(Diphenylamino)benzonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash hands and other exposed areas thoroughly after handling .

作用機序

Target of Action

The primary target of 4-(Diphenylamino)benzonitrile is the electron donor and acceptor in the photocatalytic process . The diphenylamino group acts as an electron donor, while the benzonitrile group acts as an electron acceptor .

Mode of Action

4-(Diphenylamino)benzonitrile operates as a donor-acceptor fluorophore . The diphenylamino group donates an electron, which is then accepted by the benzonitrile group . This electron transfer process is crucial for the compound’s photocatalytic activity .

Biochemical Pathways

The compound’s action primarily affects the redox pathways . Its excellent redox window, good chemical stability, and broad applicability make it a powerful and attractive non-metal organic photocatalyst .

Pharmacokinetics

Its chemical stability suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the facilitation of photocatalytic transformations . By acting as an electron donor and acceptor, 4-(Diphenylamino)benzonitrile enables efficient redox reactions .

Action Environment

The action of 4-(Diphenylamino)benzonitrile is influenced by environmental factors such as light and temperature . Its photocatalytic activity requires light, and its chemical stability suggests that it can operate effectively across a range of temperatures .

特性

IUPAC Name |

4-(N-phenylanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDVKDTOHKZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431996 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylamino)benzonitrile | |

CAS RN |

20441-00-3 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)